molecular formula C9H11F2NO4S2 B2875816 2-[[(4-Fluorophenyl)sulfonyl](methyl)amino]ethanesulfonyl fluoride CAS No. 877964-15-3

2-[[(4-Fluorophenyl)sulfonyl](methyl)amino]ethanesulfonyl fluoride

Cat. No. B2875816
CAS RN: 877964-15-3
M. Wt: 299.31
InChI Key: QTAVGCCUOCJQIP-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride” is a chemical compound with the molecular formula C9H11F2NO4S2 and a molecular weight of 299.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H11F2NO4S2. It contains nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms . For a more detailed structural analysis, it would be beneficial to refer to a crystallographic or spectroscopic study.

Scientific Research Applications

Polymer Synthesis and Modification

Aminobenzenesulfonyl fluorides, closely related to 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride, have been utilized in the synthesis and polymerization of fluorosulfonylaryl monomers to produce polymers and copolymers bearing sulfonic acid groups. These compounds serve as intermediates for creating a vast array of polymers with potential applications in various industries due to their stability and reactivity (Hart & Timmerman, 1960).

Development of Electrolytes for Lithium Batteries

Sulfonyl fluorides synthesized from polyfluoroalkyl trimethyl silanes have been proposed as potential electrolytes for lithium batteries. This innovative approach, which involves the transformation of polyfluoroalkylsulfinates into sulfonyl fluorides, highlights the importance of these compounds in advancing battery technology and energy storage solutions (Toulgoat et al., 2007).

Advances in Medical Imaging

A fully automated synthesis module for the preparation of S-(2-[(18)F]fluoroethyl)-L-methionine, an amino acid tracer for tumor imaging with positron emission tomography (PET), demonstrates the application of sulfonyl fluorides in the field of medical diagnostics. This methodology involves direct nucleophilic fluorination reactions, underscoring the role of sulfonyl fluorides in the synthesis of imaging agents (Tang et al., 2003).

Discovery and Development of New Drug Candidates

Sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, showcasing the therapeutic potential of sulfonyl fluoride derivatives in developing novel antimycobacterial agents. The unique chemical properties of these compounds make them promising candidates for addressing drug resistance and enhancing treatment efficacy (Ceruso et al., 2014).

These studies exemplify the versatility and importance of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride and its derivatives in scientific research, spanning from materials science to medical applications. The ongoing exploration of these compounds is likely to uncover further applications and contribute to advancements in various fields.

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, or if swallowed, seek medical attention .

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAVGCCUOCJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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